1H-Pyrrolo[1,2-A][1,4]diazepine
Description
Context within Fused Heterocyclic Chemistry
Fused heterocyclic compounds, characterized by the sharing of one or more bonds between two or more rings, are cornerstones of modern organic chemistry. mdpi.com The fusion of a five-membered pyrrole (B145914) ring with a seven-membered diazepine (B8756704) ring gives rise to the pyrrolodiazepine core. This fusion can occur in several ways, leading to different isomers with distinct chemical and physical properties.
The 1H-Pyrrolo[1,2-a] nih.govevitachem.comdiazepine scaffold is part of a class of privileged structures, meaning they can bind to multiple biological targets with high affinity. nih.govresearchgate.net This has made the broader class of pyrrolo nih.govevitachem.combenzodiazepines, which feature an additional fused benzene (B151609) ring, a focal point of extensive research, particularly in the development of antitumor agents. nih.govmdpi.com While the non-annulated 1H-Pyrrolo[1,2-a] nih.govevitachem.comdiazepine is less studied, its structural relationship to these important compounds underscores its potential significance.
Historical Perspective and Discovery of Pyrrolodiazepine Scaffolds
The story of pyrrolodiazepines began in the 1960s with the isolation and synthesis of anthramycin, a potent antitumor antibiotic. This natural product possesses the pyrrolo[2,1-c] nih.govevitachem.combenzodiazepine (B76468) backbone and its discovery spurred intensive investigation into this class of compounds. nih.gov
The first synthesis of a derivative of the isomeric pyrrolo[1,2-a] nih.govevitachem.combenzodiazepine ring system was reported in 1971 by Cheeseman and Rafiq. nih.gov This was followed by the preparation of the first pyrrolo[1,2-d] nih.govevitachem.combenzodiazepines in 1977. nih.gov These seminal works laid the groundwork for exploring the chemical space and potential applications of the various pyrrolodiazepine isomers.
While the early focus was predominantly on the benzo-annulated derivatives, these pioneering synthetic efforts were crucial for the eventual exploration of the parent, non-annulated systems like 1H-Pyrrolo[1,2-a] nih.govevitachem.comdiazepine. A notable synthetic method for the core 1H-Pyrrolo[1,2-a] nih.govevitachem.comdiazepine structure involves the Rh(III)-catalyzed C-H functionalization and cascade annulation of pyrrole derivatives. evitachem.com
Structural Diversity and Isomerism within Pyrrolodiazepine Systems
The fusion of a pyrrole and a 1,4-diazepine ring can result in three constitutional isomers of the pyrrolo nih.govevitachem.combenzodiazepine tricyclic system: the [2,1-c] nih.govevitachem.com, [1,2-a] nih.govevitachem.com, and [1,2-d] nih.govevitachem.com isomers. nih.gov Each isomer has a unique arrangement of atoms and bonds, leading to different three-dimensional shapes and electronic properties.
The 1H-Pyrrolo[1,2-a] nih.govevitachem.comdiazepine represents one of the fundamental bicyclic cores from which the more complex benzodiazepine derivatives are built. The position of the nitrogen atoms and the fusion pattern of the rings are critical determinants of the molecule's reactivity and biological activity. For instance, the imine functionality present in some pyrrolo[2,1-c] nih.govevitachem.combenzodiazepines is known to be crucial for their interaction with DNA. nih.gov The structural variations among these isomers allow for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery and other applications. researchgate.net
Structure
3D Structure
Properties
CAS No. |
42736-79-8 |
|---|---|
Molecular Formula |
C8H8N2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
1H-pyrrolo[1,2-a][1,4]diazepine |
InChI |
InChI=1S/C8H8N2/c1-3-8-7-9-4-2-6-10(8)5-1/h1-6H,7H2 |
InChI Key |
DTTFWGKIBWXQHA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CN2C=CC=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 1h Pyrrolo 1,2 a 1 2 Diazepine and Its Analogs
Strategies for Diazepine (B8756704) Ring Formation and Annulation
This approach begins with a functionalized pyrrole (B145914) precursor, to which the seven-membered diazepine ring is subsequently fused. These strategies often involve the formation of one or two carbon-nitrogen bonds to complete the diazepine ring system.
Intramolecular cyclization is a key strategy for forming the diazepine ring. These reactions typically involve a pyrrole substrate bearing a side chain with reactive functional groups positioned to facilitate ring closure.
One efficient method involves the Knoevenagel condensation of an N-substituted pyrrole-2-carboxaldehyde with an α-azidoketone. researchgate.net The resulting intermediate, upon Staudinger azide reduction, undergoes an intramolecular aza-Wittig reaction to furnish the poly-substituted 1,4-diazepine ring. researchgate.net Another approach uses an intramolecular palladium-catalyzed amination process as a key step to form the diazepine nucleus. researchgate.net Microwave-assisted intramolecular cyclocondensation has also proven effective, significantly improving yields and reducing reaction times compared to conventional heating. mdpi.com For instance, the synthesis of fused pyrimidinone derivatives of pyrrolo researchgate.netwiley.combenzodiazepines was achieved in satisfactory yields using this method. mdpi.com
Ring-closing reactions, particularly those involving metathesis, represent a powerful tool in the synthesis of cyclic compounds, including seven-membered rings. While specific examples for the parent 1H-Pyrrolo[1,2-a] researchgate.netwiley.comdiazepine are not extensively detailed in recent literature, the principles of ring-closing enyne metathesis (RCEYM) are applicable. beilstein-journals.org This would involve a pyrrole precursor with appropriately placed alkene and alkyne functionalities, which upon reaction with a ruthenium catalyst, could form the diazepine ring.
Another relevant cyclization is the Staudinger-type [2+2] cyclization. This reaction can be used to create unique fused β-lactam structures, and its principles can be adapted for the synthesis of diazepine-fused systems. chemrxiv.org A one-pot photochemical sequence can convert α-diazoketones into ketenes via a Wolff rearrangement, which then react with a suitable partner in a conrotatory ring closure to form the desired fused ring system. chemrxiv.org
Table 1: Examples of Intramolecular Cyclization Reactions
| Starting Material | Key Reagent/Condition | Reaction Type | Product | Ref |
|---|---|---|---|---|
| N-substituted pyrrole-2-carboxaldehyde and α-azidoketone | Staudinger azide reduction | Intramolecular aza-Wittig | 2-acyl-4-aryl-5H-pyrrolo[1,2-d] researchgate.netwiley.comdiazepine | researchgate.net |
| 3-Amino triazolopyrrolo[2,1-c] researchgate.netwiley.combenzodiazepin-8-one | Ethyl propiolate, Microwave (150 °C) | Intramolecular cyclocondensation | Fused pyrimidinone derivative | mdpi.com |
| Dipyrromethanes | Propargyl bromide, NaH | Intramolecular heterocyclization | Dipyrrolo-diazepine derivatives | researchgate.net |
Pyrrole Ring Construction and Fusion
An alternative and highly efficient set of strategies involves the construction of the pyrrole ring either simultaneously with or subsequent to the formation of the diazepine ring. These methods often start from acyclic or non-pyrrolic precursors.
Several innovative methods allow for the concurrent formation of both the pyrrole and diazepine rings in a single synthetic operation. researchgate.netresearchgate.net A prominent strategy is based on the acid-catalyzed recyclization of N-[2-(5-alkyl-2-furyl)phenyl]-2-aminoacetamides. researchgate.netresearchgate.net This reaction proceeds through a furan ring opening to generate a diketone intermediate. researchgate.net The free amino group then reacts sequentially with both newly formed carbonyl functions to construct both the diazepine and pyrrole rings in one pot. researchgate.netresearchgate.net
This furan-opening/dual-ring-closure cascade is versatile. For example, treating N-(furfuryl)-2-nitrobenzamides with acid opens the furan ring, and subsequent reduction of the nitro group with reagents like iron in acetic acid leads to a spontaneous double cyclization, forming pyrrolo[1,2-a] researchgate.netwiley.combenzodiazepines. researchgate.netnih.gov This approach is robust and accommodates substrates with significant steric demands. researchgate.net
The Paal-Knorr synthesis is a classic and reliable method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia. organic-chemistry.orgwikipedia.org This reaction is frequently the final step in a multi-step sequence for synthesizing pyrrolo[1,2-a] researchgate.netwiley.comdiazepines and their analogs. researchgate.netresearchgate.net
A common pathway involves the condensation of N-Boc protected amino acids with biomass-derived furans that contain aminoalkyl groups. researchgate.net Following deprotection, an acid-promoted furan ring opening generates the crucial 1,4-dicarbonyl intermediate, which then undergoes an intramolecular Paal-Knorr cyclization to yield the final pyrrolodiazepinone product. researchgate.netresearchgate.net This methodology has been successfully applied to synthesize both pyrrolo[1,2-a] researchgate.netwiley.comdiazepin-3(2H)-ones (from furfurylamines and α-amino acids) and pyrrolo[1,2-d] researchgate.netwiley.comdiazepine-4(5H)-ones (from 2-(2-furyl)ethylamines and β-amino acids). researchgate.net
Table 2: Paal-Knorr Type Syntheses of Pyrrolodiazepines
| 1,4-Diketone Precursor Source | Amine Source | Key Condition | Product Type | Ref |
|---|---|---|---|---|
| N-(2-furylethyl)-2-nitroanilines (via furan ring opening) | Reductively formed amino group | Reductive Cyclization | (Het)areno[x,y-b]pyrrolo[1,2-d] researchgate.netwiley.comdiazepines | nih.gov |
| N-Boc amino acids condensed with furfurylamines | Deprotected aminoalkyl group | Furan ring opening, then cyclization | Pyrrolo[1,2-a] researchgate.netwiley.comdiazepin-3(2H)-ones | researchgate.netresearchgate.net |
Key Synthetic Transformations and Reaction Mechanisms
The synthesis of the 1H-Pyrrolo[1,2-a] researchgate.netwiley.comdiazepine core relies on several key transformations with well-defined mechanisms. The most prevalent mechanism involves a cascade of reactions starting from furan derivatives.
The process begins with an acid-promoted hydrolysis of the furan ring, which acts as a latent 1,4-dicarbonyl system. researchgate.netresearchgate.net This ring-opening step forms a linear diketone intermediate. nih.gov In syntheses where the goal is to form both rings simultaneously, this diketone possesses an amino group at a suitable position. The reaction then proceeds via two sequential intramolecular condensations. The amino group first attacks one of the carbonyls to form the seven-membered diazepine ring, followed by a second condensation between a nitrogen atom and the remaining carbonyl group, which constitutes a Paal-Knorr cyclization to form the pyrrole ring. researchgate.netresearchgate.netnih.gov
Another key mechanism is the intramolecular aza-Wittig reaction. This transformation is utilized in strategies where the diazepine ring is built onto an existing pyrrole. It involves the reaction of an azide with a phosphine to form an aza-ylide, which then reacts with a proximate aldehyde or ketone group. This reaction forms a carbon-nitrogen double bond and closes the seven-membered ring, with the expulsion of triphenylphosphine oxide. researchgate.net
Furan Ring Opening and Subsequent Cyclization Cascades
A prominent strategy for the synthesis of pyrrolo[1,2-a] nih.govacs.orgdiazepines involves the acid-catalyzed recyclization of N-substituted furfurylamides. This method is valued for its ability to form both the diazepine and pyrrole rings in a single step from acyclic precursors. The reaction proceeds through the opening of the furan ring to form a diketone intermediate, which then undergoes a double cyclization. nih.gov
The process is initiated by treating N-(furfuryl)anthranilamides with an aqueous acid system, such as hydrochloric acid in acetic acid. This acidic environment facilitates the hydrolysis of the furan ring, yielding an intermediate aminodiketone. This intermediate is typically not isolated and spontaneously undergoes a double cyclocondensation. The amino group first attacks one of the carbonyl groups to form the seven-membered diazepine ring, followed by a second cyclization to form the pyrrole ring, resulting in the final pyrrolo[1,2-a] nih.govacs.orgbenzodiazepine (B76468) structure. nih.gov
An alternative and efficient procedure involves the acid-catalyzed furan ring opening of N-(furfuryl)-2-nitrobenzamides. The resulting nitrodiketone is then treated with a reducing agent, such as iron in acetic acid, which leads to a one-pot reduction of the nitro group to an amine, followed by cyclization into the diazepine and subsequent pyrrole ring formation. nih.gov This approach is effective for substrates with steric hindrance and for N-alkyl- or N-aryl-N-(furfuryl)amides. nih.gov
This methodology has also been successfully applied to the synthesis of pyrrolo[1,2-a] nih.govacs.orgdiazepin-3(2H)-ones from furfurylamines and α-amino acids, and pyrrolo[1,2-d] nih.govacs.orgdiazepine-4(5H)-ones from 2-(2-furyl)ethylamines and β-amino acids. researchgate.net The key steps involve the condensation of N-Boc protected amino acids with the respective furan-containing amines, followed by deprotection, furan ring opening, and a Paal-Knorr cyclization. researchgate.net
| Starting Materials | Key Reaction Steps | Product | Reference |
|---|---|---|---|
| N-(furfuryl)anthranilamides | Acid-catalyzed furan ring opening and recyclization | Pyrrolo[1,2-a] nih.govacs.orgbenzodiazepines | nih.gov |
| N-(furfuryl)-2-nitrobenzamides | Acid-catalyzed furan ring opening, reduction of nitro group, and cyclization | Pyrrolo[1,2-a] nih.govacs.orgbenzodiazepines | nih.gov |
| N-Boc amino acids and furfurylamines/2-(2-furyl)ethylamines | Condensation, deprotection, furan ring opening, and Paal-Knorr cyclization | Pyrrolo[1,2-a] nih.govacs.orgdiazepin-3(2H)-ones / Pyrrolo[1,2-d] nih.govacs.orgdiazepine-4(5H)-ones | researchgate.net |
Palladium-Catalyzed Coupling and Cyclization Processes
Palladium-catalyzed reactions are powerful tools for the synthesis of various heterocyclic compounds, including benzodiazepine derivatives. mdpi.com These methods often offer high efficiency and functional group tolerance. For the synthesis of pyrrolo nih.govacs.orgbenzodiazepines, palladium-catalyzed reactions such as intramolecular Buchwald-Hartwig amination and C-H arylation have been employed. mdpi.com
One strategy involves the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates. This reaction proceeds through the formation of π-allylpalladium intermediates, which then undergo an intramolecular nucleophilic attack by the amide nitrogen to form the seven-membered benzodiazepine ring. nih.govmdpi.com
An efficient approach for the synthesis of difluoroalkylated pyrrolobenzodiazepines has been developed using a palladium-catalyzed two-component C-H difluoroalkylation/cyclization cascade reaction, which provides good yields and excellent functional group tolerance. researchgate.net Additionally, the synthesis of the pyrrolo[2,1-c] nih.govacs.orgbenzodiazepine skeleton has been achieved through a carbonylation reaction of o-bromoaniline derivatives catalyzed by palladium acetate. mdpi.com
| Reaction Type | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|
| Intramolecular Cyclization | Palladium catalyst, N-tosyl-disubstituted 2-aminobenzylamines, propargylic carbonates | Formation of π-allylpalladium intermediates, intramolecular nucleophilic attack. | nih.govmdpi.com |
| C-H Difluoroalkylation/Cyclization Cascade | Palladium catalyst | Good yields and excellent functional group tolerance. | researchgate.net |
| Carbonylation | Pd(OAc)2, PPh3, HMPA, CO | Formation of the 1,4-benzodiazepin-5-one skeleton. | mdpi.com |
Nucleophilic Substitution and Addition Reactions
Nucleophilic substitution and addition reactions are fundamental to the synthesis of the 1H-pyrrolo[1,2-a] nih.govacs.orgdiazepine core. A key step in many synthetic routes is the intramolecular nucleophilic attack of a nitrogen atom to form the seven-membered diazepine ring.
For instance, in the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates, the crucial step is the intramolecular nucleophilic attack by the amide nitrogen on a π-allylpalladium intermediate. nih.gov This reaction is regioselective, with the nucleophilic attack favoring the alkyne terminus substituted with a more electron-rich aryl group, highlighting the role of electronic effects in directing the cyclization. nih.gov
Another example is seen in the synthesis of azetidine-fused 1,4-benzodiazepines. Following the formation of the tricyclic system, the four-membered azetidine ring can be opened by various nucleophiles such as sodium azide, potassium cyanide, and sodium thiophenoxide. This ring-opening occurs after N-methylation of the azetidinium intermediate, leading to diverse functionalized 1,4-benzodiazepine derivatives. mdpi.comnih.gov
Multi-Component Reactions (e.g., Ugi-Type)
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that has been successfully employed for the synthesis of pyrrolobenzodiazepine scaffolds. nih.govacs.org
The Ugi reaction typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org This reaction is known for its high atom economy and generally high yields. wikipedia.org In the context of pyrrolo[1,2-a] nih.govacs.orgdiazepine synthesis, the Ugi reaction is often followed by a cyclization step to furnish the desired tricyclic system.
A two-step strategy has been developed where a one-pot Ugi/cyclization sequence is followed by a reduction and a spontaneous thermocontrolled cyclization. nih.gov This approach allows for selective access to either pyrrolo[2,1-c] nih.govacs.orgbenzodiazepine-3-ones or pyrrolo[2,1-b]quinazolines by controlling the temperature in the final cyclization step. nih.gov The versatility of the Ugi reaction makes it a valuable tool for creating libraries of heterocyclic compounds with a pseudopeptidic backbone. nih.gov
A three-component, four-center Ugi reaction of 3-(1-(2-aminophenyl)-5-phenyl-1H-pyrrol-2-yl)propanoic acid with an aromatic aldehyde and t-butyl isocyanide has been used to produce novel N-tert-butyl-2-(6-oxo-11-phenyl-7,8-dihydrobenzo[b]pyrrolo[1,2-d] nih.govacs.orgdiazocin-5(6H)-yl)-2-phenylacetamides in moderate to good yields.
| Reaction | Components | Key Features | Resulting Scaffold | Reference |
|---|---|---|---|---|
| Ugi/Cyclization Sequence | Ketone/aldehyde, amine, carboxylic acid, isocyanide | Followed by reduction and thermocontrolled cyclization. | Pyrrolo[2,1-c] nih.govacs.orgbenzodiazepine-3-ones | nih.gov |
| Ugi Three-Component Reaction | 3-(1-(2-aminophenyl)-5-phenyl-1H-pyrrol-2-yl)propanoic acid, aromatic aldehyde, t-butyl isocyanide | Four-center reaction. | N-tert-butyl-2-(6-oxo-11-phenyl-7,8-dihydrobenzo[b]pyrrolo[1,2-d] nih.govacs.orgdiazocin-5(6H)-yl)-2-phenylacetamides | x-mol.com |
Domino and Cascade Cyclization Sequences
Domino and cascade reactions provide an elegant and efficient means to construct complex molecular architectures in a single operation, avoiding the need for isolation of intermediates. These sequences are particularly useful for the synthesis of fused heterocyclic systems like pyrrolo[1,2-a] nih.govacs.orgdiazepines.
A novel cascade reaction has been developed for the assembly of pyrrole-fused 1,5-benzodiazepine frameworks. This strategy involves the intramolecular cyclization of a β-enamino diketone, followed by an annulation with o-phenylenediamine, allowing for the controlled construction of these privileged scaffolds. researchgate.net
Another example is a domino reaction that converts 1,3-oxazolin-5-ones into pyrrolo nih.govresearchgate.netdiazepines. This process involves a mechanistically intriguing sequence of cycloreversion, 1,3-dipolar cycloaddition, a retro-Mannich reaction, and an iminium ion addition. nih.gov While this leads to a different isomer, it showcases the power of domino reactions in accessing related diazepine systems.
The synthesis of pyrrolo[3,2-e] nih.govacs.orgdiazepine derivatives has been achieved through the intramolecular cyclization of precursor compounds using potassium carbonate in dimethylformamide. nih.govtandfonline.com This is followed by N-alkylation with ethyl chloroacetate to yield the final products. nih.govtandfonline.com
Acid-Catalyzed Recyclization Mechanisms
Acid-catalyzed recyclization is a key strategy in the synthesis of pyrrolo[1,2-a] nih.govacs.orgdiazepines, particularly when starting from furan derivatives. nih.govresearchgate.net This approach leverages the reactivity of the furan ring under acidic conditions to generate a dicarbonyl intermediate that subsequently undergoes cyclization to form the desired heterocyclic system.
The mechanism of this recyclization typically begins with the protonation of the furan oxygen, followed by nucleophilic attack of water, leading to the opening of the furan ring to form a 1,4-diketone. In the presence of an appropriately positioned amino group, this diketone intermediate undergoes a sequential intramolecular condensation. The amino group first reacts with one of the carbonyl groups to form the seven-membered diazepine ring, and then the newly formed enamine or a related intermediate attacks the second carbonyl group to construct the pyrrole ring in a Paal-Knorr type fashion. nih.govresearchgate.net
This one-pot process, which forms both the diazepine and pyrrole rings, is a highly efficient method for the synthesis of aryl- and heteroaryl-annulated pyrrolo[1,2-a] nih.govacs.orgdiazepines. nih.gov The efficiency of this reaction can be influenced by steric factors and the nature of the substituents on the starting materials. nih.gov
Reductive Cyclization Pathways
Reductive cyclization is a powerful synthetic strategy that involves the reduction of a functional group, typically a nitro or azido group, to an amine, which then undergoes an in-situ intramolecular cyclization. This method has been effectively applied to the synthesis of pyrrolo[1,2-a] nih.govacs.orgdiazepine analogs.
One notable example is the synthesis of (het)areno[x,y-b]pyrrolo[1,2-d] nih.govacs.orgdiazepines. This approach starts with the acid-promoted furan ring opening of N-(2-furylethyl)-2-nitroanilines or their heterocyclic counterparts. The resulting nitro-1,4-diketones are then subjected to reductive cyclization. researchgate.net The reduction of the nitro group to an amine is followed by a spontaneous cyclization to form the diazepine ring and subsequently the pyrrole ring. nih.govresearchgate.net
This method is particularly advantageous as it allows for the construction of the fused heterocyclic system in a one-pot manner from readily accessible starting materials. The choice of reducing agent is crucial for the success of the reaction, with reagents like iron powder in acetic acid being commonly employed. nih.gov
| Starting Material | Key Steps | Product | Reference |
|---|---|---|---|
| N-(2-furylethyl)-2-nitroanilines | Acid-promoted furan ring opening followed by reductive cyclization of the nitro-1,4-diketone. | (Het)areno[x,y-b]pyrrolo[1,2-d] nih.govacs.orgdiazepines | researchgate.net |
| N-(furfuryl)-2-nitrobenzamides | Acid-catalyzed furan ring opening followed by reduction of the nitro group with Fe/AcOH and cyclization. | Pyrrolo[1,2-a] nih.govacs.orgbenzodiazepines | nih.gov |
Peptide Coupling and Intramolecular Condensation
A versatile and effective strategy for the synthesis of 1H-Pyrrolo[1,2-a] researchgate.netnih.govdiazepine cores, specifically pyrrolo[1,2-a] researchgate.netnih.govdiazepin-3(2H)-ones, leverages the principles of peptide chemistry in combination with a cascade of intramolecular reactions. This one-pot methodology utilizes readily available N-Boc protected α-amino acids and biomass-derived furfurylamines as primary building blocks researchgate.netresearchgate.net.
The synthesis commences with the coupling of an N-Boc protected α-amino acid with a furfurylamine. This initial step is analogous to a standard peptide bond formation, creating a crucial amide linkage. Following the successful coupling, the Boc protecting group is removed under acidic conditions. The same acidic environment then catalyzes the opening of the furan ring, which transforms the linear precursor into a reactive dicarbonyl intermediate. The final and key step in the sequence is an intramolecular condensation, specifically a Paal-Knorr cyclization. This reaction simultaneously forms the pyrrole ring and closes the seven-membered diazepine ring, yielding the target pyrrolo[1,2-a] researchgate.netnih.govdiazepin-3(2H)-one scaffold researchgate.netresearchgate.net.
This one-pot method is notable for its efficiency and convergence, allowing for the construction of a complex heterocyclic system from simple, accessible starting materials. The versatility of this approach is demonstrated by its applicability to a range of α-amino acids and substituted furans, enabling the generation of diverse analogs.
Table 1: Key Steps in the Peptide Coupling and Intramolecular Condensation Strategy
| Step | Description | Key Transformation |
| 1. Coupling | An N-Boc protected α-amino acid is coupled with a furfurylamine. | Formation of an amide bond. |
| 2. Deprotection | The Boc (tert-Butoxycarbonyl) protecting group is removed from the nitrogen atom. | Generation of a primary amine. |
| 3. Ring Opening | The furan ring undergoes an acid-catalyzed opening. | Formation of a 1,4-dicarbonyl intermediate. |
| 4. Cyclization | An intramolecular Paal-Knorr condensation reaction occurs. | Simultaneous formation of the pyrrole and diazepine rings. |
Stereoselective Synthesis of Enantioenriched 1H-Pyrrolo[1,2-A]researchgate.netnih.govdiazepine Derivatives
The development of stereoselective methods is crucial for accessing enantioenriched molecules, which are vital for investigating biological activities. For analogs of the 1H-Pyrrolo[1,2-a] researchgate.netnih.govdiazepine family, a diastereospecific synthesis has been developed for the closely related pyrrolo[1,2-a] researchgate.netnih.govbenzodiazepinone system. This approach establishes stereocenters with a high degree of control researchgate.net.
The strategy is centered on a sophisticated cascade reaction sequence that includes the generation of a metallo-carbenoid, the formation of a spiro- researchgate.netmdpi.com-ammonium ylide, and a subsequent Stevens researchgate.netnih.gov-shift that facilitates a ring expansion to form the diazepine ring. The stereochemical outcome of this entire process is specific, meaning the stereochemistry of the product is directly determined by the stereochemistry of the starting material researchgate.net.
A critical element of this method is the initial diastereoselective quaternization of nitrogen in proline or threonine derivatives to create cyclic ammonium salts. When these chiral, non-racemic salts are treated with a base, they undergo the rearrangement cascade with complete or moderate stereospecificity, ensuring the transfer of chirality from the starting amino acid derivative to the final tricyclic product researchgate.net. This methodology represents a significant advancement in controlling the three-dimensional architecture of this class of compounds.
Table 2: Research Findings on Diastereospecific Pyrrolo[1,2-a] researchgate.netnih.govbenzodiazepinone Synthesis
| Method | Key Reaction | Stereochemical Control | Starting Material | Relevance to Target Scaffold |
| Metallo-carbenoid/Ylide Cascade | Stevens researchgate.netnih.gov-shift with ring expansion | Diastereospecific | Chiral proline or threonine derivatives | Provides a validated stereocontrolled route to the core pyrrolo[1,2-a] fused ring system. researchgate.net |
Solid-Phase Organic Synthesis Approaches for Library Generation
Solid-phase organic synthesis (SPOS) is a powerful tool for combinatorial chemistry, enabling the rapid generation of large libraries of compounds for screening and drug discovery. While a dedicated solid-phase synthesis for the 1H-Pyrrolo[1,2-a] researchgate.netnih.govdiazepine isomer is not extensively documented, a well-established protocol for the related pyrrolo[2,1-c] researchgate.netnih.govbenzodiazepine-5,11-dione scaffold highlights the potential of this approach nih.gov. This methodology can serve as a blueprint for adaptation to other isomers.
The reported solid-phase synthesis of a 210-compound library of pyrrolo[2,1-c] researchgate.netnih.govbenzodiazepine-5,11-diones demonstrates a robust and efficient strategy. The key steps involve anchoring a suitable building block to a solid support (resin), followed by a sequence of chemical transformations to build the heterocyclic core. The pivotal reactions in this synthesis include a Staudinger reaction and an intermolecular aza-Wittig reaction, followed by imine reduction. The final target molecules are then released from the solid support through a base-mediated cyclative cleavage, which simultaneously forms the diazepine ring and liberates the product from the resin nih.gov.
The progress of the reactions on the solid support can be monitored using techniques such as FT-IR spectroscopy on the resin beads. This approach allows for the systematic modification of different parts of the scaffold by using diverse building blocks at various stages of the synthesis, leading to a library of structurally related compounds nih.gov. The principles of using a solid support, linkers, and traceless cleavage are directly applicable to the development of combinatorial libraries of 1H-Pyrrolo[1,2-a] researchgate.netnih.govdiazepine derivatives.
Table 3: Comparison of Synthesis Methodologies
| Methodology | Key Features | Advantages |
| Peptide Coupling & Intramolecular Condensation | One-pot reaction; uses amino acids and furans. | High efficiency; convergent synthesis; readily available starting materials. |
| Stereoselective Synthesis | Diastereospecific cascade reaction; controlled by chiral starting material. | High stereochemical control; access to enantioenriched compounds. |
| Solid-Phase Organic Synthesis | Use of polymer resin support; designed for library generation. | High-throughput; rapid generation of diverse analogs; simplified purification. |
Computational and Theoretical Investigations of 1h Pyrrolo 1,2 a 1 2 Diazepine
Electronic Structure and Quantum Chemical Calculations (e.g., DFT Studies)
Density Functional Theory (DFT) has been a important tool in understanding the electronic properties of pyrrolodiazepine systems. While direct DFT studies on the parent 1H-Pyrrolo[1,2-a] tandfonline.comresearchgate.netdiazepine (B8756704) are not extensively documented in publicly available literature, research on closely related isomers and derivatives provides significant insights.
For instance, DFT calculations on a related pyrrolo[2,1-c] tandfonline.comresearchgate.netbenzodiazepine-5,11-dione derivative at the B3LYP/6–311G(d,p) level of theory have been used to compare the optimized structures with experimentally determined molecular geometries from X-ray crystallography imist.ma. Such studies are fundamental for validating the computational methods and provide a basis for further electronic structure analysis.
Key electronic properties that are typically investigated through quantum chemical calculations include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO-LUMO gap is a critical parameter as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The molecular electrostatic potential (MEP) is another important descriptor derived from these calculations, which helps in identifying the electron-rich and electron-deficient regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack.
Table 1: Representative Quantum Chemical Descriptors for a Related Pyrrolodiazepine Derivative
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. |
| Dipole Moment | A measure of the polarity of the molecule. | Influences solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. |
Note: The table presents the types of data typically generated from DFT studies. Specific values would require dedicated calculations for 1H-Pyrrolo[1,2-a] tandfonline.comresearchgate.netdiazepine.
Conformational Analysis and Ring Dynamics
Computational studies on related benzodiazepine (B76468) systems have revealed that the diazepine ring can exist in several conformations, such as boat, twist-boat, and chair forms. For a 10-allyl-pyrrolo[2,1-c] tandfonline.comresearchgate.netbenzodiazepine-5,11-dione, it was found that the diazepine ring adopts a boat conformation, while the pyrrole (B145914) ring is in a half-chair conformation imist.ma. The fusion of the pyrrole ring introduces constraints that influence the conformational landscape of the diazepine ring.
A critical aspect of the ring dynamics is the energy barrier associated with the interconversion between different conformations, often referred to as the ring inversion barrier. This barrier can be determined computationally by mapping the potential energy surface along the inversion coordinate. A lower inversion barrier indicates that the molecule can readily switch between different conformations at physiological temperatures. The specific substituents on the pyrrolodiazepine core can significantly impact these energy barriers.
The presence of the fused pyrrole ring can also induce a helical twist in the molecule, leading to chiral conformations. This conformational chirality is an important feature of many benzodiazepine derivatives and can be crucial for their specific interactions with chiral biological targets like receptors and enzymes.
Table 2: Conformational Properties of a Related Pyrrolodiazepine System
| Feature | Description | Significance |
| Ring Conformation | The three-dimensional shape of the pyrrole and diazepine rings (e.g., boat, chair, twist-boat). | Determines the overall molecular shape and potential for receptor binding. |
| Ring Inversion Barrier | The energy required to interconvert between different ring conformations. | Influences the conformational stability and the rate of interconversion. |
| Helical Conformation | The twisted, non-planar arrangement of the fused ring system. | Can lead to conformational chirality, which is important for stereospecific biological interactions. |
Note: The data in this table is based on a related pyrrolo[2,1-c] tandfonline.comresearchgate.netbenzodiazepine derivative and illustrates the types of conformational features analyzed.
Molecular Docking and Ligand-Target Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1H-Pyrrolo[1,2-a] tandfonline.comresearchgate.netdiazepine and its derivatives, molecular docking is extensively used to understand their potential interactions with biological targets, such as enzymes and receptors.
For example, a study on novel fused pyrrolo[3,2-e] tandfonline.comresearchgate.netdiazepine derivatives demonstrated their potential as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) through molecular docking simulations nih.gov. These simulations revealed that the compounds could fit into the active sites of these kinases and form key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues.
The general procedure for molecular docking involves:
Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added.
Preparation of the Ligand: The 3D structure of the 1H-Pyrrolo[1,2-a] tandfonline.comresearchgate.netdiazepine derivative is generated and its energy is minimized.
Docking Simulation: A docking algorithm is used to explore the possible binding poses of the ligand within the active site of the receptor.
Scoring and Analysis: The different binding poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the receptor are then analyzed to understand the basis of binding.
Molecular dynamics (MD) simulations can be further employed to study the stability of the ligand-receptor complex over time and to gain a more dynamic understanding of the binding interactions.
Table 3: Representative Molecular Docking Results for a Pyrrolodiazepine Derivative with EGFR
| Parameter | Description |
| Binding Energy (kcal/mol) | An estimation of the binding affinity between the ligand and the receptor. |
| Key Interacting Residues | The amino acid residues in the active site that form significant interactions with the ligand. |
| Types of Interactions | The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). |
Note: This table illustrates the typical output of a molecular docking study, with the specific data being derived from a study on a related pyrrolo[3,2-e] tandfonline.comresearchgate.netdiazepine derivative.
Prediction of Physicochemical and Pharmacokinetic Parameters (Computational)
In the early stages of drug discovery, computational methods are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. For the 1H-Pyrrolo[1,2-a] tandfonline.comresearchgate.netdiazepine scaffold and its derivatives, various in silico tools can be used to estimate their physicochemical and pharmacokinetic parameters.
These predictions are often based on the molecule's structure and rely on quantitative structure-property relationship (QSPR) models or machine learning algorithms trained on large datasets of experimental data. Some of the key parameters that can be predicted include:
Physicochemical Properties:
Molecular Weight (MW): Influences solubility and permeability.
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects absorption and distribution.
Topological Polar Surface Area (TPSA): Related to the molecule's ability to permeate cell membranes.
Number of Hydrogen Bond Donors and Acceptors: Important for solubility and receptor binding.
Pharmacokinetic Properties (ADME):
Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Permeability: Indicates whether the compound is likely to cross into the central nervous system.
Cytochrome P450 (CYP) Inhibition/Metabolism: Predicts potential drug-drug interactions and metabolic pathways.
Plasma Protein Binding (PPB): Affects the free concentration of the drug available to exert its effect.
Several computational models, such as Lipinski's Rule of Five, are used as filters to assess the "drug-likeness" of a compound based on these physicochemical properties. While specific in silico ADMET predictions for the parent 1H-Pyrrolo[1,2-a] tandfonline.comresearchgate.netdiazepine are not widely published, studies on related heterocyclic compounds demonstrate the utility of these predictive models in drug design and development nih.govmdpi.complos.org.
Table 4: Commonly Predicted Physicochemical and Pharmacokinetic Parameters
| Parameter | Predicted Property | Importance in Drug Discovery |
| Molecular Weight | Size of the molecule | Affects absorption and distribution. |
| LogP | Lipophilicity | Influences solubility, absorption, and membrane permeability. |
| TPSA | Polar surface area | Correlates with cell membrane permeability. |
| H-Bond Donors/Acceptors | Hydrogen bonding capacity | Affects solubility and binding to biological targets. |
| Human Intestinal Absorption | Oral bioavailability | Determines the suitability for oral administration. |
| BBB Permeability | Central nervous system penetration | Relevant for drugs targeting the brain. |
| CYP450 Inhibition | Drug metabolism and interactions | Predicts potential adverse drug-drug interactions. |
Note: This table outlines the types of parameters that can be computationally predicted for a given chemical structure.
Studies on Aromaticity and Stability of the Pyrrolodiazepine Core
The concept of aromaticity is fundamental to understanding the stability and reactivity of cyclic and heterocyclic compounds. The 1H-Pyrrolo[1,2-a] tandfonline.comresearchgate.netdiazepine core is a fused bicyclic system where the aromaticity of the pyrrole ring can be influenced by the non-aromatic, flexible diazepine ring.
Computational methods provide several indices to quantify the aromaticity of a ring system. These include:
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. A negative NICS value is indicative of aromaticity (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current).
Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length equalization within a ring. A HOMA value close to 1 indicates a high degree of aromaticity.
Aromatic Fluctuation Index (FLU): This is an electronic delocalization-based index that measures the fluctuation of electron density between adjacent atoms in a ring. Lower FLU values are associated with higher aromaticity.
A computational study on pyridodiazepine constitutional isomers and tautomers, which are structurally related to pyrrolodiazepines, employed the integral NICS (INICS) index to assess the aromaticity of the fused rings nih.gov. The study found that the aromaticity of the six-membered pyrido ring was influenced by the seven-membered diazepine ring, demonstrating communication between the π-electron systems of the two rings nih.gov.
Table 5: Computational Indices for Aromaticity Assessment
| Index | Principle | Interpretation |
| NICS | Magnetic criterion based on shielding at the ring center. | Negative values indicate aromaticity. |
| HOMA | Geometric criterion based on bond length equalization. | Values closer to 1 indicate higher aromaticity. |
| FLU | Electronic criterion based on electron density fluctuation. | Lower values indicate higher aromaticity. |
Note: This table describes common computational methods for studying aromaticity. The application of these methods to 1H-Pyrrolo[1,2-a] tandfonline.comresearchgate.netdiazepine would provide valuable insights into its electronic stability.
Advanced Spectroscopic Characterization Techniques for 1h Pyrrolo 1,2 a 1 2 Diazepine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 1H-Pyrrolo[1,2-a] rsc.orgnih.govdiazepine (B8756704) derivatives in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to establish the precise connectivity of atoms and the stereochemistry of these molecules.
¹H NMR spectroscopy provides information about the chemical environment of protons. For instance, in a series of novel annulated pyrrolo rsc.orgnih.govbenzodiazepines, the aromatic protons typically appear as multiplets in the downfield region of the spectrum. mdpi.com The chemical shifts and coupling constants (J-values) of the protons on the pyrrolidine and diazepine rings are particularly informative for determining their relative stereochemistry. The presence of rotamers, or conformational isomers, is a common feature in the NMR spectra of these compounds, often manifested as broadened or multiple sets of signals for certain protons. rsc.org
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbonyl carbons in the diazepine ring are characteristic and can confirm the presence of lactam or dilactam functionalities. nih.gov For example, in pyrrolo[1,2-a] rsc.orgnih.govbenzodiazepin-4-one, the carbonyl carbon signal appears at a distinct chemical shift, which helps differentiate it from its isomers. nih.gov
Two-dimensional NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish proton-proton and proton-carbon correlations, respectively. These experiments are vital for assigning the signals in complex spectra and piecing together the molecular structure. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is crucial for determining the three-dimensional structure and conformation of the molecule. nanalysis.comprinceton.edu Specifically, NOESY can reveal through-space interactions between protons that are not directly bonded, offering insights into the folding of the diazepine ring and the orientation of substituents. nanalysis.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for 1H-Pyrrolo[1,2-a] rsc.orgnih.govdiazepine Derivatives
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.5 | 115 - 150 |
| Pyrrolidine Ring Protons | 1.5 - 4.5 | 20 - 60 |
| Diazepine Ring Protons | 2.0 - 5.0 | 40 - 70 |
| Carbonyl Carbon (C=O) | - | 160 - 180 |
Note: Chemical shifts are approximate and can vary depending on the specific substitution pattern and solvent.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of 1H-Pyrrolo[1,2-a] rsc.orgnih.govdiazepine derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula with a high degree of confidence. springernature.comdrug-dev.com
Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used for these compounds. ESI is a soft ionization method that typically produces the protonated molecule [M+H]⁺ or other adducts, which directly gives the molecular weight. rsc.org
Fragmentation analysis , often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation patterns of pyrrolo[1,2-a] rsc.orgnih.govbenzodiazepinones are influenced by the position of the carbonyl group. nih.gov By analyzing the fragment ions, it is possible to deduce the connectivity of the molecule and differentiate between isomers. nih.gov For example, the fragmentation of Pyrrolo[1,2-a] rsc.orgnih.govbenzodiazepin-4-one and its -6-one isomer produce distinct mass spectra, allowing for their unambiguous identification. nih.gov
Table 2: Common Fragmentation Pathways in Mass Spectrometry of 1H-Pyrrolo[1,2-a] rsc.orgnih.govdiazepine Derivatives
| Fragmentation Process | Description |
| Loss of CO | A common fragmentation for carbonyl-containing compounds. |
| Ring Cleavage of Diazepine | Leads to characteristic fragment ions corresponding to the pyrrole (B145914) and benzene (B151609) portions of the molecule. |
| Retro-Diels-Alder Reaction | Can occur in certain unsaturated derivatives, leading to specific neutral losses. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in 1H-Pyrrolo[1,2-a] rsc.orgnih.govdiazepine derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
The most prominent and diagnostic absorption band in the IR spectra of these compounds is the carbonyl (C=O) stretching vibration of the lactam group, which typically appears in the range of 1600-1750 cm⁻¹. mdpi.compressbooks.pub The exact position of this band can provide information about the ring size and the presence of conjugation. For example, the C=O stretch in saturated aliphatic aldehydes is found between 1730-1720 cm⁻¹. vscht.cz
Other important characteristic absorptions include:
N-H stretching vibrations for compounds with a secondary amine or amide, which appear as a broad band in the region of 3200-3500 cm⁻¹. researchgate.net
C-H stretching vibrations of aromatic and aliphatic groups are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. pressbooks.pubvscht.cz
C=C stretching vibrations from the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. vscht.cz
Table 3: Characteristic IR Absorption Frequencies for 1H-Pyrrolo[1,2-a] rsc.orgnih.govdiazepine Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amide/Amine) | 3200 - 3500 | Medium, often broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to weak |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to strong |
| C=O Stretch (Lactam) | 1600 - 1750 | Strong |
| C=C Stretch (Aromatic) | 1400 - 1600 | Medium to weak, multiple bands |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
For 1H-Pyrrolo[1,2-a] rsc.orgnih.govdiazepine derivatives, X-ray crystallography has been instrumental in confirming the boat conformation of the seven-membered diazepine ring and the envelope or half-chair conformation of the five-membered pyrrole ring. imist.manih.gov For example, the crystal structure of 10-allyl-pyrrolo[2,1-c] rsc.orgnih.govbenzodiazepine-5,11-dione revealed a half-chair conformation for the pyrrole ring and a boat conformation for the diazepine ring. imist.ma
This technique is particularly crucial for establishing the absolute configuration of stereogenic centers, which is essential for understanding the structure-activity relationships of these biologically active molecules. The crystal structure also reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. imist.manih.gov These interactions can influence the physical properties of the compound, such as its melting point and solubility.
Structure Activity Relationship Sar Studies and Molecular Interactions
Design Principles for Modified 1H-Pyrrolo[1,2-a]google.comdiazepine Derivatives
The design of derivatives based on the 1H-Pyrrolo[1,2-a] google.comdiazepine (B8756704) core is guided by its established biological profile, which includes sedative, anticonvulsant, myorelaxant, and psychotropic effects. These properties suggest that the scaffold acts as a privileged structure for CNS targets. Modifications are typically aimed at enhancing potency, selectivity, and pharmacokinetic properties.
Key modification strategies include:
Annulation: Fusing additional heterocyclic rings to the diazepine nucleus to create polycyclic structures. This approach aims to alter the molecule's conformation and introduce new interaction points with biological targets. For instance, fusing triazole and thiadiazolone rings to a related pyrrolo[2,1-c] google.combenzodiazepine (B76468) core has been shown to modulate anticonvulsant and anxiolytic effects.
Substitution on the Pyrrole (B145914) Ring: The pyrrole moiety can be substituted to influence the molecule's electronic properties and steric profile. New Mannich bases have been synthesized through regioselective substitution at position 2 of the pyrrolodiazepine structure, yielding derivatives with N,N-dialkylaminomethyl groups.
Modifications to the Diazepine Ring: Altering substituents on the seven-membered diazepine ring can significantly impact receptor affinity and selectivity, particularly for targets like the GABA_A receptor. The conformation of this ring is considered crucial for binding.
Elucidation of Molecular Recognition and Binding Pockets
Molecular recognition for this class of compounds is primarily understood in the context of benzodiazepine receptors, specifically the GABA_A receptor complex. The anxiolytic and anticonvulsant activities of related benzodiazepine derivatives are mediated by their binding to this receptor, which enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA).
While specific molecular docking studies for the 1H-Pyrrolo[1,2-a] google.comdiazepine parent compound are not extensively detailed in available literature, the principles are extrapolated from the broader class of benzodiazepines. Their binding to GABA_A receptors induces conformational changes that increase chloride ion conductance, leading to inhibition of action potentials. The binding pocket for benzodiazepines is located at the interface of the α and γ subunits of the GABA_A receptor. The conformation of the diazepine ring is a critical factor for achieving high-affinity binding within this pocket.
Interactions with Biological Macromolecules (in vitro/pre-clinical focus)
While the broader class of pyrrolodiazepines and their fused heterocyclic analogs have been investigated for various enzymatic targets, research on the specific 1H-Pyrrolo[1,2-a] google.comdiazepine isomer for the targets listed below is limited. Studies on related isomers have shown:
EGFR/CDK2: Derivatives of the isomeric pyrrolo[3,2-e][1,4]diazepine scaffold have been designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).
TEM-1 and P99 β-Lactamases: The isomeric pyrrolo[2,1-c][1,4]benzodiazepine dilactams have been investigated as non-β-lactam inhibitors of serine β-lactamases, though they displayed weak inhibitory activity against TEM-1 and P99 enzymes.
HIV-1 Reverse Transcriptase: Potent non-nucleoside HIV-1 reverse transcriptase inhibitor activity has been identified in derivatives of the pyrrolo[1,2-d][1,4]benzodiazepine isomer.
However, these activities are associated with different structural isomers and are not established properties of the 1H-Pyrrolo[1,2-a] google.comdiazepine core itself.
The primary biological targets investigated for the 1H-Pyrrolo[1,2-a] google.comdiazepine class are CNS receptors, particularly the GABA_A receptor. The known sedative, anticonvulsant, and anxiolytic properties of this structural family strongly point to interactions with this target. Benzodiazepines produce their therapeutic effects by binding to the central benzodiazepine receptors located on postsynaptic and presynaptic membranes, which are part of the GABA_A receptor complex.
Studies on annulated pyrrolo google.combenzodiazepine derivatives, which share a core structure, have demonstrated significant anticonvulsant and anxiolytic effects in mouse models. For example, a pentacyclic derivative (PBDT 13) showed potency comparable to diazepam, suggesting a similar mechanism of action via benzodiazepine receptors.
The ability to bind and alkylate DNA is a well-established mechanism of action for the pyrrolo[2,1-c][1,4]benzodiazepine (PBD) class of antitumor antibiotics, such as anthramycin and tomaymycin. These molecules fit within the minor groove of DNA and form a covalent bond with the N2 of guanine, exhibiting a preference for 5'-Pu-G-Pu sequences.
This mechanism, however, is highly specific to the structure and stereochemistry of the [2,1-c] isomer, which possesses an electrophilic imine (or precursor) at the N10-C11 position. There is no significant evidence to suggest that the 1H-Pyrrolo[1,2-a] google.comdiazepine isomer shares this DNA-alkylating mechanism of action. Its biological profile points towards receptor-mediated CNS effects rather than direct interaction with DNA.
Cytotoxicity and Anti-proliferative Activity in Defined Cell Lines (in vitro)
While the primary focus for the 1H-Pyrrolo[1,2-a] google.comdiazepine scaffold has been on CNS activity, related diazepine structures have been evaluated for their anti-proliferative effects. For instance, various benzo[b]pyrano[2,3-e] google.comdiazepine derivatives have demonstrated promising cytotoxic activities against human tumor cell lines.
In one study, a series of these compounds were tested against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines. Several analogues showed significant cytotoxicity, with IC50 values in the micromolar range.
Similarly, novel 1,4-benzodiazepine derivatives have been synthesized and shown to possess antiproliferative properties, with some compounds revealing activities in the micromolar range and demonstrating selectivity for specific cancer cell lines like melanoma. However, extensive cytotoxicity screening data specific to the 1H-Pyrrolo[1,2-a] google.comdiazepine parent scaffold and its direct derivatives remains a subject for further investigation.
Efficacy against Cancer Cell Lines (e.g., Hep3B, HCT116, MCF-7, MRC-5, Mahlavu, TK-10, UACC-62)
A comprehensive review of available scientific literature did not yield specific data on the efficacy or structure-activity relationships of 1H-Pyrrolo[1,2-a] tandfonline.commdpi.comdiazepine derivatives against the specified cancer cell lines (Hep3B, HCT116, MCF-7, MRC-5, Mahlavu, TK-10, UACC-62). While research has been conducted on related pyrrolo-diazepine isomers and other fused pyrrole heterocyclic systems, the direct evaluation of the 1H-Pyrrolo[1,2-a] tandfonline.commdpi.comdiazepine scaffold against this particular panel of cancer cells is not documented in the reviewed sources. Therefore, a data table and a detailed discussion of research findings for this specific compound are not possible at this time.
Antiviral Activity in Cell-Based Assays (e.g., HIV-1)
Similarly, searches of scientific databases and literature for studies on the antiviral activity of 1H-Pyrrolo[1,2-a] tandfonline.commdpi.comdiazepine derivatives in HIV-1 cell-based assays did not provide specific results. Research into the anti-HIV-1 activity of related compounds, such as other isomers of pyrrolo tandfonline.commdpi.combenzodiazepines, has been reported, with some derivatives showing activity as non-nucleoside reverse transcriptase inhibitors. nih.gov However, these findings are specific to different structural scaffolds and cannot be directly attributed to the 1H-Pyrrolo[1,2-a] tandfonline.commdpi.comdiazepine core. Consequently, detailed research findings and a data table on the anti-HIV-1 activity for the specified compound cannot be provided based on the available information.
Future Directions and Research Opportunities in 1h Pyrrolo 1,2 a 1 2 Diazepine Chemistry
Development of Novel and Greener Synthetic Methodologies
One promising green strategy involves the use of biomass-derived starting materials. For instance, methods have been developed that utilize furans, which can be sourced from lignocellulosic biomass, as precursors. researchgate.netresearchgate.net A one-pot method has been described for synthesizing isomeric pyrrolo[1,2-x] researchgate.netdntb.gov.uadiazepinones through the condensation of N-Boc amino acids with biomass-derived furans, followed by deprotection, furan ring opening, and a Paal-Knorr cyclization. researchgate.net Another innovative approach is based on the acid-catalyzed recyclization of N-(furfuryl)anthranilamides, which allows for the simultaneous formation of both the diazepine (B8756704) and pyrrole (B145914) rings. researchgate.net
Future research will likely focus on expanding the substrate scope of these reactions, exploring new catalyst systems (such as Yb(OTf)3 for multicomponent reactions), and developing stereospecific syntheses to access enantiopure pyrrolodiazepines, which is crucial for pharmacological applications. researchgate.netresearchgate.net The development of cascade reactions, where multiple bond-forming events occur sequentially without isolating intermediates, also represents a significant avenue for creating complex molecular architectures from simple starting materials with high atom economy. researchgate.net
Table 1: Examples of Novel Synthetic Methodologies
| Methodology | Key Features | Starting Materials | Target Compounds |
|---|---|---|---|
| Acid-Catalyzed Recyclization | Simultaneous formation of pyrrole and diazepine rings. researchgate.net | N-(furfuryl)anthranilamides | Pyrrolo[1,2-a] researchgate.netdntb.gov.uabenzodiazepines |
| One-Pot Paal-Knorr Cyclization | Utilizes biomass-derived precursors; good yields. researchgate.net | N-Boc amino acids, furfurylamines | Pyrrolo[1,2-a] researchgate.netdntb.gov.uadiazepin-3(2H)-ones |
| Yb(OTf)3-Catalyzed MCR | Efficient multicomponent reaction (MCR). researchgate.net | Primary amines, furfural, 1,3-diketones | N-substituted pyrroles, pyrrolo researchgate.netdntb.gov.uadiazepines |
| Reductive Cyclization | Acid-promoted furan ring opening followed by cyclization. researchgate.net | N-(2-furylethyl)-2-nitroanilines | (Het)areno[x,y-b]pyrrolo[1,2-d] researchgate.netdntb.gov.uadiazepines |
| Ring Expansion | Reaction with activated alkynes to expand the diazepine ring. documentsdelivered.com | Pyrrolo[1,2-a] researchgate.netdntb.gov.uabenzodiazepines, activated alkynes | Pyrrolo[1,2-a] researchgate.netnih.govbenzodiazonines |
Advanced Computational Design and Virtual Screening of New Derivatives
Computational chemistry offers powerful tools to accelerate the discovery of new 1H-pyrrolo[1,2-a] researchgate.netdntb.gov.uadiazepine derivatives with enhanced biological activity. Virtual screening of large compound libraries against specific biological targets can rapidly identify promising hit molecules for further synthetic exploration. nih.govsciforum.net This in silico approach significantly reduces the time and cost associated with high-throughput screening of physical compounds.
Molecular docking studies can be employed to predict the binding modes and affinities of novel diazepine derivatives within the active sites of target proteins. For example, a study on the related pyrrolo[1,2-a]quinazoline scaffold used virtual screening and docking to identify a potential inhibitor of DNA gyrase B in Mycobacterium tuberculosis. nih.gov Similar approaches can be applied to the 1H-pyrrolo[1,2-a] researchgate.netdntb.gov.uadiazepine core to design inhibitors for a range of targets, such as protein kinases, which are implicated in cancer. nih.govresearchgate.net
Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies will also be instrumental. By analyzing a set of known active compounds, a pharmacophore model can be generated that defines the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to screen new virtual compounds or to guide the design of derivatives with improved potency and selectivity. sciforum.net Future work should focus on building robust and predictive computational models specific to the pyrrolodiazepine scaffold to guide the synthesis of next-generation therapeutic agents.
Exploration of Undiscovered Biological Targets and Elucidation of Novel Mechanisms of Action
While the 1H-pyrrolo[1,2-a] researchgate.netdntb.gov.uadiazepine framework is known for a spectrum of biological activities, including CNS and antifungal effects, the full therapeutic potential of this scaffold remains largely untapped. nih.govnih.gov A significant future direction is the systematic exploration of new biological targets and the elucidation of the underlying mechanisms of action for known activities.
Broad biological screening has identified 5,6-dihydro-4H-pyrrolo[1,2-a] researchgate.netdntb.gov.uabenzodiazepines as a novel class of antifungal agents that specifically target dermatophytes. nih.gov Mechanistic studies revealed that their mode of action is the inhibition of squalene epoxidase, an enzyme involved in ergosterol biosynthesis. nih.gov This discovery opens the door to designing new derivatives optimized for this target.
The structural similarity of some pyrrolodiazepines to natural products like anthramycin, a DNA-binding agent, suggests that DNA may be a target for certain derivatives. nih.govnih.gov One study found that a specific pyrrolobenzodiazepine isomer induces DNA cleavage, highlighting its potential as an antineoplastic agent. nih.gov However, for many of the observed effects, such as the anticonvulsant and anxiolytic activities, the precise molecular targets and pathways are not fully understood. mdpi.com Future research should employ modern chemical biology techniques, such as target deconvolution and proteomic profiling, to identify the protein binding partners of active compounds and clarify their mechanisms of action. This will enable a more rational, target-based approach to drug design.
Table 2: Known and Potential Biological Targets for Pyrrolodiazepine Scaffolds
| Target Class | Specific Target/Mechanism | Associated Activity | Scaffold Isomer |
|---|---|---|---|
| Enzymes | Squalene Epoxidase Inhibition | Antifungal (anti-dermatophyte) | Pyrrolo[1,2-a] researchgate.netdntb.gov.uabenzodiazepine (B76468) nih.gov |
| Enzymes | Non-nucleoside HIV-1 Reverse Transcriptase Inhibition | Antiviral (HIV) | Pyrrolo[1,2-d] researchgate.netdntb.gov.uabenzodiazepine nih.gov |
| Enzymes | EGFR/CDK2 Kinase Inhibition | Anticancer | Pyrrolo[3,2-e] researchgate.netdntb.gov.uadiazepine nih.govresearchgate.net |
| Nucleic Acids | DNA Minor Groove Binding/Cleavage | Antitumor/Cytotoxic | Pyrrolo[2,1-c] researchgate.netdntb.gov.uabenzodiazepine, other isomers nih.govnih.gov |
| Receptors | Benzodiazepine Receptors (presumed) | Anticonvulsant, Sedative, Anxiolytic | Fused Pyrrolo researchgate.netdntb.gov.uabenzodiazepines mdpi.com |
Integration of Synthetic and Computational Approaches for Rational Lead Optimization and Scaffold Expansion
The most powerful advances in the field will come from the tight integration of synthetic and computational chemistry. This synergistic approach allows for a continuous cycle of design, synthesis, testing, and refinement, leading to more effective and targeted lead optimization. Computational analysis can predict which modifications to a lead compound are most likely to improve potency or selectivity, thereby guiding synthetic efforts and minimizing unproductive trial-and-error synthesis. nih.gov
Scaffold expansion is a promising strategy for generating novel chemical entities with unique pharmacological profiles. A documented example is the reaction of pyrrolo[1,2-a] researchgate.netdntb.gov.uabenzodiazepines with activated alkynes to produce pyrrolo[1,2-a] researchgate.netnih.govbenzodiazonines, which are products of diazepine ring expansion. documentsdelivered.com This demonstrates that the core structure can be chemically manipulated to access larger and more complex ring systems.
Furthermore, the concept of scaffold hopping, guided by computational tools, can be used to design novel cores that retain the essential pharmacophoric features of the 1H-pyrrolo[1,2-a] researchgate.netdntb.gov.uadiazepine scaffold but possess different physicochemical or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The development of PBD dimers, such as SJG-136 (derived from the related pyrrolo[2,1-c] researchgate.netdntb.gov.uabenzodiazepine isomer), exemplifies how rational design and synthetic chemistry can be combined to dramatically enhance activity through scaffold modification and dimerization. nih.govnih.gov The future of drug discovery in this area lies in using computational insights to rationally navigate the vast chemical space surrounding the pyrrolodiazepine core, leading to the efficient optimization of existing leads and the discovery of entirely new therapeutic scaffolds.
Q & A
Q. What are the primary synthetic strategies for constructing the 1H-pyrrolo[1,2-a][1,4]diazepine core?
The core structure is typically synthesized via cyclocondensation or multicomponent reactions. A widely used method involves condensation of amines with carbonyl-containing intermediates. For example, 3-(pyrrol-1-yl)-1-propylamine reacts with (1-hydroxymethyl)benzotriazole in chloroform under acidic conditions to yield 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine derivatives with moderate yields (55–81%) . Alternative approaches include Ugi-type four-component reactions, enabling diverse substitution patterns via a single-step process .
Q. How are structural and stereochemical features of this compound derivatives characterized?
Basic characterization relies on and NMR to confirm ring saturation and substituent positions. For instance, 2-ethyl-substituted derivatives show distinct signals at δ 1.07 (triplet, CH) and δ 2.40 (quartet, CH) in NMR, with signals at 12.7 ppm (CH) and 57.1 ppm (N–CH) . Advanced techniques like HRMS and X-ray crystallography resolve ambiguities in fused systems (e.g., benzo-fused derivatives) .
Advanced Research Questions
Q. How can multicomponent Ugi reactions be optimized for synthesizing substituted 1H-pyrrolo[1,2-a][1,4]diazepines?
The Ugi reaction offers versatility but requires precise control of stoichiometry and catalysts. A modified four-component Ugi condensation using amines, aldehydes, isocyanides, and carboxylic acids generates diverse derivatives. Key limitations include steric hindrance from bulky substituents and sensitivity to reaction pH. Yields improve with polar aprotic solvents (e.g., DMF) and microwave-assisted heating .
Q. What methodologies address contradictions in reported synthetic yields for benzotriazole-mediated routes?
Discrepancies arise from competing side reactions (e.g., over-alkylation) and purification challenges. Systematic optimization involves adjusting equivalents of benzotriazole derivatives (e.g., BtCHOH) and acid catalysts (e.g., p-TsOH). For example, using 2 equiv. of BtCHOH with molecular sieves in CHCl minimizes byproducts, achieving 79% yield for 2-ethyl derivatives .
Q. How can nucleophilic substitution of benzotriazole intermediates expand functional group diversity?
The benzotriazole group acts as a synthetic auxiliary, replaceable via Grignard reagents (RMgX), NaBH, or cyanide. For instance, NaBH reduces the benzotriazole group to a hydrogen atom, forming tetrahydro derivatives (64% yield), while Grignard reagents introduce alkyl/aryl substituents (63–81% yield) .
Q. What strategies improve cyclization efficiency in fused pyrrolodiazepine systems?
Furan ring recyclization is a key step for fused frameworks. For example, maleic anhydride reacts with 1-(2-furyl)-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine under thermal conditions to form a novel pyrrolo[2′,1′:3,4][1,4]diazepino[2,1-a]isoindole system. Microwave irradiation accelerates such cyclizations, enhancing regioselectivity .
Q. What are the challenges in synthesizing enantiopure 1H-pyrrolo[1,2-a][1,4]diazepines?
Achieving stereocontrol requires chiral auxiliaries or catalysts. For example, asymmetric induction via chiral amines or transition-metal catalysts (e.g., Pd-mediated couplings) remains underexplored. Recent work on benzo-fused derivatives highlights the need for enantioselective HRMS and chiral HPLC to validate purity .
Methodological Recommendations
- Reproducibility: Document reaction parameters (solvent purity, drying agents like molecular sieves) to mitigate variability .
- Data Validation: Cross-reference NMR assignments with computational modeling (DFT) to confirm regiochemistry .
- Advanced Characterization: Use X-ray crystallography for ambiguous stereochemical outcomes, especially in fused systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
